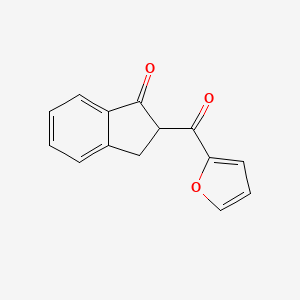![molecular formula C13H30NO3P B14618047 Dibutyl [(butylamino)methyl]phosphonate CAS No. 59533-05-0](/img/structure/B14618047.png)
Dibutyl [(butylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl [(butylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C13H30NO3P. It contains a phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals . This compound is characterized by its unique structure, which includes a butylamino group attached to a phosphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(butylamino)methyl]phosphonate can be achieved through various methods. One common approach involves the reaction of dibutyl phosphite with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives, which allows for efficient and rapid synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and ionic liquids can enhance the efficiency and yield of the production process . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl [(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Dibutyl [(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dibutyl [(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects . The butylamino group also contributes to the compound’s activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutyl [(butylamino)methyl]phosphonate include:
- Dibutyl phosphite
- Dibutyl phosphonate
- Diethyl [(butylamino)methyl]phosphonate
Uniqueness
This compound is unique due to its specific combination of a butylamino group and a phosphonate moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in chemical reactions, as well as potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
59533-05-0 |
|---|---|
Molekularformel |
C13H30NO3P |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
N-(dibutoxyphosphorylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H30NO3P/c1-4-7-10-14-13-18(15,16-11-8-5-2)17-12-9-6-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
CCZTYVORNYNKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


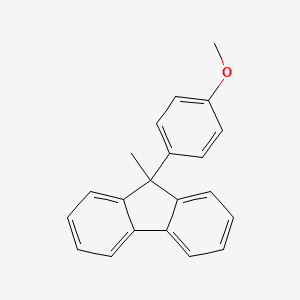
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)


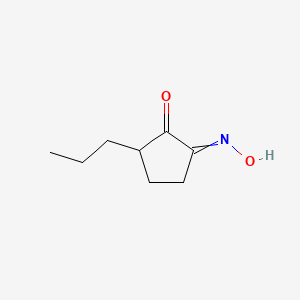
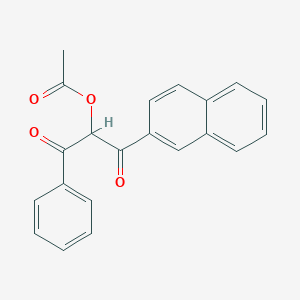
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
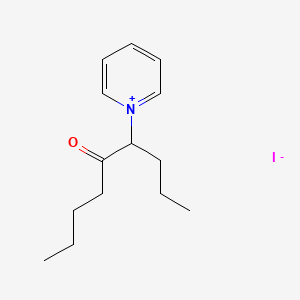

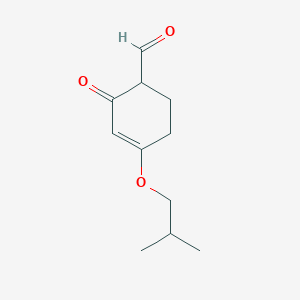
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
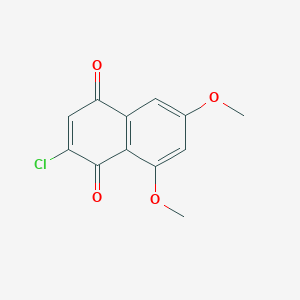
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
